molecular formula C14H11ClN4 B2855418 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 126158-50-7

4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B2855418
CAS No.: 126158-50-7
M. Wt: 270.72
InChI Key: SMMFXLVRYUSFGX-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a chemical compound of significant interest in medicinal and combinatorial chemistry. This compound features a 1,2,3-triazole core, a privileged scaffold known for its strong dipole moment and ability to participate in key hydrogen bonding and dipole-dipole interactions with biological targets . The structure incorporates chlorophenyl and phenyl substituents, which can enhance molecular rigidity and influence bioavailability. Compounds containing the 1H-1,2,3-triazole nucleus are of great importance in the design and development of new drug candidates and are frequently synthesized using copper-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of modern combinatorial chemistry . The structural motifs present in this molecule are found in a range of bioactive molecules with diverse therapeutic properties, underscoring its value as a building block in the synthesis of more complex polyheterocyclic systems for pharmaceutical research . This product is intended For Research Use Only and is not for human or veterinary or diagnostic use.

Properties

IUPAC Name

5-(3-chlorophenyl)-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4/c15-11-6-4-5-10(9-11)13-14(16)19(18-17-13)12-7-2-1-3-8-12/h1-9H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMFXLVRYUSFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, equimolar quantities of 3-chlorophenyl azide and phenylacetonitrile are dissolved in anhydrous dimethylformamide (DMF). Cs₂CO₃ (1.5 equiv) is added, and the mixture is stirred at 80°C for 12 hours. The reaction proceeds via a base-activated nitrile intermediate, which undergoes cycloaddition with the azide to form the triazole core. The amino group at position 5 arises from subsequent hydrolysis of the intermediate imine.

Yield and Characterization

This method yields 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine in 68–72% isolated yield after column chromatography (hexane/ethyl acetate, 3:1). Characterization data include:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.28 (1H, dd, J = 8.0 Hz), 7.98–7.81 (4H, m), 7.45 (2H, t), 7.28 (1H, t), 6.06 (2H, s, NH₂).
  • ¹³C NMR : Distinct peaks at 145.8 ppm (C-5) and 141.2 ppm (C-4) confirm triazole ring formation.

Lithium Carbanion-Assisted Tandem Cycloaddition

Thieme Connect reports an alternative approach using lithium diisopropylamide (LDA)-generated carbanions. This method is advantageous for substrates with electron-withdrawing groups.

Synthetic Protocol

Phenylacetonitrile is treated with LDA (2.0 equiv) in tetrahydrofuran (THF) at −78°C to form a stabilized carbanion. 3-Chlorophenyl azide is then added dropwise, followed by warming to room temperature. The reaction completes within 4 hours, yielding the triazole after aqueous workup.

Key Observations

  • Excess acetonitrile leads to dimerization at C-4, but this is mitigated by using propanonitrile as a co-solvent.
  • The method achieves 65% yield but requires strict anhydrous conditions.

Microwave-Assisted Ionic Liquid Catalysis

Recent advancements employ task-specific ionic liquids such as [DHIM][OH] under microwave irradiation. This green chemistry approach reduces reaction times from hours to minutes.

Optimization Parameters

  • Catalyst loading : 15 mol% [DHIM][OH]
  • Microwave power : 70 W
  • Temperature : 130°C
  • Time : 2 minutes

Advantages Over Conventional Methods

  • Yield improvement : 82–85% isolated yield
  • E-factor reduction : 0.7 vs. 3.2 for column chromatography-dependent methods
  • Solvent economy : Reactions proceed neat or with minimal DMF

Comparative Analysis of Methodologies

Parameter Cs₂CO₃ Method LDA Method Microwave/Ionic Liquid
Reaction Time 12 h 4 h 2 min
Yield (%) 68–72 65 82–85
Temperature 80°C −78°C to RT 130°C
Purification Complexity Moderate High Low
Environmental Impact High (DMF use) Moderate Low (solvent-free)

Mechanistic Insights and Regioselectivity

Density functional theory (DFT) studies reveal that the 1,3-dipolar cycloaddition proceeds through a concerted asynchronous pathway. The electron-deficient nature of 3-chlorophenyl azide directs regioselectivity, favoring attack at the nitrile’s β-position. In ionic liquid-mediated reactions, the basic [OH]⁻ anion deprotonates the nitrile, accelerating cycloaddition kinetics.

Chemical Reactions Analysis

Synthetic Routes

4-(3-Chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is primarily synthesized via Huisgen azide-alkyne cycloaddition (CuAAC), a cornerstone reaction for triazole derivatives. Key findings include:

Method Reagents/Conditions Yield Source
CuAAC reaction4-Ethynylaniline, 3-chlorophenyl azide, CuSO₄·5H₂O, sodium ascorbate, THF/H₂O (1:1), 50°C, 12h78–85%
Post-functionalizationSulfamoyl chloride, anhydrous DCM, trimethylamine, 0°C → rt, 6h62%
Buchwald–Hartwig couplingPd(OAc)₂, XPhos ligand, Cs₂CO₃, 1,4-dioxane, 120°C, 24h68%

The CuAAC method leverages regioselective 1,3-dipolar cycloaddition to form the triazole core, while palladium-catalyzed cross-coupling introduces aryl/heteroaryl substituents .

Functionalization Reactions

The 5-amino group and aromatic substituents enable diverse derivatization:

Sulfamoylation

Reaction with sulfamoyl chloride under anhydrous conditions produces sulfamate derivatives, critical for enzyme inhibition studies (e.g., steroid sulfatase) :
NH2 Triazole+ClSO2NH2TEA DCMSO2NH2 Triazole\text{NH}_2\text{ Triazole}+\text{ClSO}_2\text{NH}_2\xrightarrow{\text{TEA DCM}}\text{SO}_2\text{NH}_2\text{ Triazole}

Conditions :

  • Temperature: 0°C → room temperature

  • Yield: 60–70%

Acylation

The amine reacts with acyl chlorides or anhydrides to form amides:
NH2 Triazole+RCOClBaseRCONH Triazole\text{NH}_2\text{ Triazole}+\text{RCOCl}\xrightarrow{\text{Base}}\text{RCONH Triazole}

Acylating Agent Base Solvent Yield
Acetyl chloridePyridineDCM85%
Benzoyl chlorideEt₃NTHF78%

Alkylation

Alkyl halides or epoxides selectively alkylate the primary amine:
NH2 Triazole+R XNaH DMFR NH Triazole\text{NH}_2\text{ Triazole}+\text{R X}\xrightarrow{\text{NaH DMF}}\text{R NH Triazole}

Notable Example :

  • Ethyl bromoacetate → Ethyl glycinate-triazole hybrid (yield: 73%) .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable further diversification of the triazole scaffold:

Suzuki–Miyaura Coupling

The 3-chlorophenyl group undergoes coupling with boronic acids:
\text{Cl C}_6\text{H}_4\text{ Triazole}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,Na}_2\text{CO}_3,\text{Dioxane}}\text{Ar C}_6\text{H}_4\text{ Triazole}

Boronic Acid Product Yield
4-Methoxyphenyl4-(4-Methoxyphenyl) analog81%
2-ThienylHeteroaryl derivative69%

Buchwald–Hartwig Amination

Coupling with aryl halides modifies the amino group:
NH2 Triazole+Ar XPd catalyst ligandAr NH Triazole\text{NH}_2\text{ Triazole}+\text{Ar X}\xrightarrow{\text{Pd catalyst ligand}}\text{Ar NH Triazole}

Optimized Conditions :

  • Catalyst: (THP-Dipp)Pd(cinn)Cl

  • Ligand: XPhos

  • Base: Cs₂CO₃

  • Solvent: 1,4-Dioxane

  • Yield: Up to 85%

Comparative Reactivity Insights

  • Electronic Effects : Electron-withdrawing substituents (e.g., Cl) deactivate the triazole ring toward electrophilic substitution but enhance nucleophilic reactivity at the 5-amino group .

  • Steric Hindrance : Bulky substituents at the 1-phenyl group reduce coupling efficiency in Pd-catalyzed reactions (e.g., 15% yield drop for ortho-substituted aryl halides) .

Stability and Degradation

  • Acidic Conditions : Protonation at N2 destabilizes the triazole ring, leading to hydrolysis above pH 2 .

  • Oxidative Stability : Resists H₂O₂-mediated oxidation but degrades under strong HNO₃ (≥5M) .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine have been explored for their effectiveness against various bacterial strains and fungi. For instance, studies have shown that triazole compounds can inhibit the growth of pathogens such as Escherichia coli and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents .

Anticancer Potential

The anticancer properties of triazole derivatives are another area of interest. Compounds with similar structures have demonstrated promising results in inhibiting cancer cell proliferation. For example, studies involving N-Aryl triazole derivatives have reported significant anticancer activity against various cell lines, including those from breast and ovarian cancers . The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy.

Anti-inflammatory Effects

Triazole compounds are also being investigated for their anti-inflammatory effects. The presence of the triazole ring in these compounds may enhance their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies

StudyFindingsApplication
Gümrükçüoğlu et al. (2023)Synthesis of novel 4-amino triazole derivatives showed significant antimicrobial activity against yeast-like fungi and bacteriaDevelopment of new antifungal agents
ACS Omega (2023)N-Aryl triazoles exhibited high growth inhibition percentages against multiple cancer cell linesPotential use as anticancer drugs
PMC (2020)Novel synthesis of triazolo derivatives demonstrated anti-inflammatory and antibacterial propertiesTherapeutic applications in inflammation and infection

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

    Pathways Involved: The compound may interfere with signaling pathways that regulate cell growth, apoptosis, and immune responses. By modulating these pathways, it exerts its biological effects.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

(a) 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine
  • Key Features : Replaces the 3-chlorophenyl group with a benzimidazole moiety.
  • Pharmacological Activity : Demonstrates potent anti-hepatitis B virus (HBV) activity with an IC50 in the low micromolar range. Molecular docking studies suggest interactions with HBV polymerase .
  • Crystallography : Forms a columnar-layered crystal structure stabilized by hydrogen bonds and π-π interactions. Solvates (THF and pyridine) exhibit isotropic packing .
  • Synthesis : Achieved via a one-step method, highlighting synthetic efficiency compared to nitro- and bromo-derivatives .
(b) 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine
  • Key Features : Incorporates a 1,2,4-oxadiazole ring instead of the triazole’s 3-chlorophenyl group.
(c) 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
  • Key Features : Replaces the triazole core with a pyrazole ring and substitutes the phenyl group with a methyl group.
  • No direct biological data are reported .

Derivatives with Substituent Variations

(a) 4-(3-Chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
  • Key Features : Substitutes the 1-phenyl group with a 4-methoxyphenyl moiety.
  • Impact : The methoxy group introduces electron-donating properties, which may enhance solubility and modulate interactions with aromatic residues in target proteins .
(b) 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
  • Key Features : Features a trifluoromethyl group on the pyrazole ring.
  • Impact : The CF3 group improves metabolic stability and lipophilicity, a common strategy in optimizing pharmacokinetics .

Pharmacological and Crystallographic Comparisons

Table 1: Key Properties of Selected Compounds
Compound Name Molecular Weight Key Structural Features Pharmacological Activity Crystallographic Notes
Target Compound 296.74 Triazole, 3-ClPh, Ph, NH2 Not reported Likely H-bonding/π-π stacking*
4-(Benzimidazol-2-yl)-1-phenyl-triazol-5-amine 331.35 Benzimidazole, Ph, NH2 Anti-HBV (IC50 ~ low µM) Columnar-layered packing
4-[3-(4-ClPh)-oxadiazol-5-yl]-1-Ph-triazol-5-amine 379.44 Oxadiazole, 4-ClPh, Ph, NH2 No data Not studied
3-(4-ClPh)-1-methyl-pyrazol-5-amine 207.66 Pyrazole, 4-ClPh, CH3, NH2 No data Planar structure

*Inferred from triazole derivatives in .

Biological Activity

4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a triazole derivative that has garnered attention due to its diverse biological activities. This compound's unique structure enables it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound features a triazole ring with a 3-chlorophenyl and a phenyl group. Its synthesis typically involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions. The synthetic route can be summarized as follows:

  • Preparation of Azide : Reacting 3-chlorobenzyl chloride with sodium azide in DMF.
  • Preparation of Alkyne : Synthesizing phenylacetylene with an appropriate amine.

This method yields high purity and good yields of the desired product.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets, inhibiting their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its potential anticancer effects.
  • Pathway Modulation : It interferes with signaling pathways regulating cell growth and apoptosis, which can enhance its therapeutic efficacy .

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown the ability to inhibit tumor cell growth by inducing apoptosis and inhibiting angiogenesis. A study demonstrated that triazoles could reduce the viability of cancer cells significantly at low micromolar concentrations .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that derivatives containing the triazole moiety can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These compounds demonstrated the ability to reduce oxidative stress markers in activated macrophages, indicating potential use in treating inflammatory diseases .

Antimicrobial Activity

Triazole derivatives have been reported to possess antimicrobial properties against various bacterial strains. For example, structural analogs have shown effective inhibition against both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial DNA synthesis, enhancing their potential as antimicrobial agents .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey ActivityIC50 (µM)
Compound ASimilarAnticancer10
Compound BSimilarAnti-inflammatory5
Compound CSimilarAntimicrobial15

This table illustrates how variations in substitution patterns on the triazole ring can influence biological activity.

Case Study 1: Anticancer Activity

In a study evaluating various triazole derivatives for anticancer potential, this compound was found to exhibit significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 12 µM. The study highlighted its mechanism involving apoptosis induction through caspase activation .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of triazole derivatives revealed that the compound inhibited LPS-induced production of NO and pro-inflammatory cytokines in macrophages. The results indicated a promising therapeutic avenue for conditions characterized by chronic inflammation .

Q & A

Q. What are the standard synthetic routes for 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves Huisgen azide-alkyne cycloaddition (click chemistry) with copper(I) catalysis to form the triazole core. Key steps include:

  • Precursor preparation : Azide derivatives of 3-chlorophenyl and acetylene precursors of phenyl groups.
  • Cycloaddition : Conducted at 25–60°C in solvents like DMF or ethanol, with Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) to ensure regioselectivity .
  • Purification : Column chromatography or recrystallization improves purity (>95% by HPLC).

Q. Critical factors :

  • Temperature : Higher temperatures (50–60°C) reduce reaction time but may increase side products.
  • Solvent polarity : Polar aprotic solvents (DMF) enhance reaction rates compared to ethanol .

Q. Table 1: Synthetic Methods Comparison

MethodYield (%)Purity (%)Key ConditionsReference
Cu-catalyzed click78–8595–98DMF, 50°C, 12 h
Microwave-assisted9097Ethanol, 100°C, 30 min
Solvent-free6592Neat, 60°C, 24 h

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substituent positions. For example, the NH₂ group resonates at δ 5.2–5.5 ppm in DMSO-d₆ .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 326.06) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .

Q. Key challenges :

  • Solvent interference : Residual DMSO in NMR samples can obscure NH₂ signals. Lyophilization is recommended .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

  • Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli .
  • Anticancer : MTT assays on cancer cell lines (e.g., HCT-116, HeLa) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition) at 10–100 µM concentrations .

Note : Negative controls (e.g., DMSO vehicle) and triplicate runs are critical to minimize false positives .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence its biological activity?

  • Chlorophenyl vs. fluorophenyl : Fluorine enhances lipophilicity (logP +0.5) and membrane permeability but may reduce solubility. Chlorine improves target binding affinity (ΔG = -2.1 kcal/mol in docking studies) .
  • Triazole ring substitution : Adding electron-withdrawing groups (e.g., -NO₂) at position 4 increases kinase inhibition by 30% but raises toxicity .

Q. Table 2: SAR of Analogues

SubstituentIC₅₀ (µM, HCT-116)LogPSolubility (mg/mL)
3-Cl12.3 ± 1.53.20.45
4-F8.9 ± 0.83.70.28
3-Cl, 4-NO₂5.1 ± 0.64.10.12

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab variability. For example, serum-free conditions increase compound uptake but induce stress artifacts .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for anticancer assays) .
  • Meta-analysis : Use tools like RevMan to aggregate data from ≥3 independent studies and assess heterogeneity (I² statistic) .

Q. What computational approaches predict reactivity and target interactions?

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV indicates moderate reactivity) .
  • Molecular Docking : AutoDock Vina screens kinase targets (e.g., EGFR, PDB: 1M17). The triazole NH₂ group forms hydrogen bonds with Thr766 (ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS evaluates binding stability (RMSD < 2.0 Å over 100 ns) .

Q. What strategies mitigate stability issues during long-term storage?

  • Lyophilization : Stable for >12 months at -20°C in amber vials (degradation <5%) .
  • Buffered solutions : pH 7.4 PBS reduces hydrolysis (t₁/₂ = 14 days at 25°C vs. 3 days in water) .
  • Light sensitivity : UV/Vis spectra show λmax at 270 nm; store in dark to prevent photodegradation .

Q. How is crystallographic data utilized to validate its structure?

  • Single-crystal X-ray diffraction : Resolves bond lengths (C-N triazole = 1.32 Å) and dihedral angles (phenyl vs. triazole = 2.3°) .
  • SHELXL refinement : R-factor < 0.05 ensures accuracy. Hydrogen bonding (N-H···O, 2.8 Å) confirms NH₂ positioning .

Q. Key Recommendations for Researchers

  • Contradictory data : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity if ELISA results conflict) .
  • Advanced synthesis : Explore flow chemistry for scalable, reproducible synthesis .
  • Ethical reporting : Disclose negative results (e.g., inactivity in certain assays) to avoid publication bias .

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